molecular formula C8H14ClNO2 B15127487 rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride

rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride

Cat. No.: B15127487
M. Wt: 191.65 g/mol
InChI Key: YTKOAMVFJQMAAN-UHFFFAOYSA-N
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Description

Rac-methyl (1R,6S)-2-azabicyclo[410]heptane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride typically involves the use of Diels-Alder reactions. These reactions are known for their ability to create complex bicyclic structures with high stereoselectivity. The reaction conditions often include the use of furans and olefinic or acetylenic dienophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

Rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets rac-methyl (1R,6S)-2-azabicyclo[410]heptane-1-carboxylate hydrochloride apart from these similar compounds is its unique bicyclic structure and the specific stereochemistry of its functional groups

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-5-6(8)3-2-4-9-8;/h6,9H,2-5H2,1H3;1H

InChI Key

YTKOAMVFJQMAAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CCCN2.Cl

Origin of Product

United States

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